N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide is a chemical compound characterized by the presence of an oxazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 4-propylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the benzamide group can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced benzamide derivatives with altered functional groups.
Substitution: Substituted oxazole or benzamide derivatives with new functional groups.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways and gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide is unique due to its specific structural features, such as the propyl group attached to the benzamide moiety
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-4-11-5-7-12(8-6-11)14(17)15-13-9-10(2)18-16-13/h5-9H,3-4H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCWVHNVPMCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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